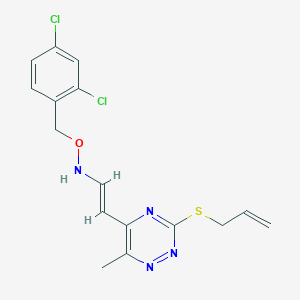

3-(Allylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

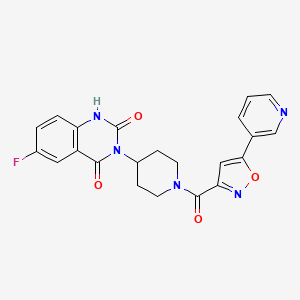

The compound appears to contain a 1,2,4-triazine ring, which is a type of heterocyclic compound. The molecule also contains a 2,4-dichlorobenzyl group . Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Synthesis Analysis

While specific synthesis methods for this compound were not found, dichlorobenzyl alcohol is used in the synthesis of various compounds .Applications De Recherche Scientifique

Biological Significance and Synthetic Strategies

The compound 3-(Allylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, due to its triazine scaffold, is part of an essential class of heterocyclic compounds in medicinal chemistry. Triazines have been extensively studied and synthesized, showing a wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety of interest for the development of future drugs, highlighting the compound's potential as a pharmacological agent (Verma, Sinha, & Bansal, 2019). Furthermore, the synthesis and study of triazine derivatives have been a focus in recent research, showing promising prospects for use in various fields, including pharmaceuticals, agricultural products, dyes, high-energy materials, and corrosion inhibitors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Pharmacological Potential and Therapeutic Applications

The pharmacological potential of triazine derivatives has been widely acknowledged, with various studies indicating their use in treating numerous pathological conditions such as inflammation, cancer, and infections. The triazine scaffold has facilitated the development of molecules for the treatment of these conditions, and ongoing research continues to explore structural variations amongst triazine derivatives to discover new molecules with antimicrobial, anticancer, and other bioactivities (Dubey, Pathak, Chauhan, & Ali, 2022).

Industrial and Agricultural Applications

The use of triazine derivatives extends beyond pharmacological applications. 3- and 4-substituted amino-1,2,4-triazoles, derivatives of the triazine scaffold, have been utilized in the production of various industrial and agricultural products. These include analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. In agriculture, these derivatives have been employed in the mass production of insecticides, fungicides, plant growth regulators, and other plant protection products, showcasing the compound's versatility across different domains (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Propriétés

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4OS/c1-3-8-24-16-20-15(11(2)21-22-16)6-7-19-23-10-12-4-5-13(17)9-14(12)18/h3-7,9,19H,1,8,10H2,2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDWOXSBZNMMSV-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC=C)C=CNOCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC=C)/C=C/NOCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2794439.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)

![(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2794447.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)

![Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2794453.png)